Myristic acid vinyl ester

Catalog No.
S1895662
CAS No.
5809-91-6
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristic acid vinyl ester

CAS Number

5809-91-6

Product Name

Myristic acid vinyl ester

IUPAC Name

ethenyl tetradecanoate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3

InChI Key

ZQZUENMXBZVXIZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC=C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC=C

Emulsion Stabilization

Vinyl myristate derivatives, particularly poly(4-vinylpyridine)/silica nanocomposite microgel particles, play a crucial role in stabilizing oil-in-water emulsions []. These microgel particles act like tiny barriers at the interface between oil and water droplets, preventing them from merging and destabilizing the emulsion. The stability of these emulsions is significantly influenced by factors like pH and salt concentration []. This characteristic makes vinyl myristate derivatives valuable in various industrial processes, including:

  • Food Manufacturing: Stable emulsions are essential for creating various food products like mayonnaise, salad dressings, and margarine. Vinyl myristate derivatives can help maintain a uniform texture and prevent separation of oil and water components in these products.
  • Cosmetics Manufacturing: Lotions, creams, and other personal care products often contain oil-in-water emulsions. Vinyl myristate derivatives can ensure these products have a smooth texture and prevent separation during storage and use.

Myristic acid vinyl ester is an ester derived from myristic acid and vinyl alcohol. It is represented by the chemical formula C16H30O2C_{16}H_{30}O_{2} and has a molecular weight of approximately 254.41 g/mol . This compound is notable for its bioactive properties and potential therapeutic applications, particularly in drug development related to hypertension and other health conditions .

The specific mechanism of action of vinyl myristate in biological systems is not well documented in publicly available research. However, its fatty acid ester structure suggests potential interactions with cell membranes due to the hydrophobic nature of the molecule [].

The synthesis of myristic acid vinyl ester typically involves the reaction of myristic acid with vinyl acetate. This reaction can be catalyzed by mercuric salts or sulfuric acid, which facilitate the conversion of the carboxylic acid into its corresponding vinyl ester . The general reaction can be summarized as follows:

Myristic Acid+Vinyl AcetateCatalystMyristic Acid Vinyl Ester+Acetic Acid\text{Myristic Acid}+\text{Vinyl Acetate}\xrightarrow{\text{Catalyst}}\text{Myristic Acid Vinyl Ester}+\text{Acetic Acid}

The reaction conditions often include refluxing temperatures or room temperature over extended periods to ensure complete conversion while minimizing side reactions .

Myristic acid vinyl ester exhibits various biological activities, primarily linked to its role in cellular processes. It has been shown to participate in the myristoylation of proteins, which enhances their membrane localization and activity. This modification is crucial for several enzymes involved in lipid metabolism and signal transduction pathways . Additionally, studies suggest that compounds containing myristic acid may exert anxiolytic-like effects comparable to established medications like diazepam .

Several synthesis methods for myristic acid vinyl ester have been explored:

  • Conventional Esterification: Reacting myristic acid with vinyl acetate using mercuric acetate as a catalyst under controlled temperatures.
  • Supercritical Carbon Dioxide: This method allows for esterification under solvent-free conditions, providing a greener alternative with high conversion rates (up to 76%) reported .
  • Direct Reaction: Myristic acid can also be converted into its vinyl ester through direct reaction with vinyl alcohol in the presence of an acid catalyst.

These methods vary in terms of efficiency, environmental impact, and scalability.

Myristic acid vinyl ester has several applications across different fields:

  • Pharmaceuticals: Used in drug formulations due to its bioactive properties.
  • Cosmetics: Employed in topical formulations for enhanced skin absorption.
  • Polymer Chemistry: Serves as a monomer for producing various polymers and resins, contributing to materials with desirable mechanical properties.

Interaction studies indicate that myristic acid vinyl ester can influence various biochemical pathways through its role as a lipid anchor in cell membranes. Its interactions with specific proteins have been shown to enhance enzyme activities critical for metabolic processes . Furthermore, studies on its pharmacokinetics suggest that it may alter the absorption and efficacy of certain drugs when used as an excipient in formulations.

Myristic acid vinyl ester shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Palmitic Acid Vinyl EsterSaturated Fatty AcidHigher melting point; less bioactive than myristic acid
Stearic Acid Vinyl EsterSaturated Fatty AcidLonger carbon chain; often used in industrial applications
Lauric Acid Vinyl EsterSaturated Fatty AcidShorter chain; known for antimicrobial properties
Oleic Acid Vinyl EsterUnsaturated Fatty AcidContains double bonds; more fluid at room temperature

Uniqueness of Myristic Acid Vinyl Ester: Myristic acid vinyl ester is unique due to its specific chain length, which provides distinct biological activity and applications compared to its longer or shorter-chain counterparts. Its ability to modify protein localization and enhance therapeutic efficacy sets it apart from other fatty acid esters.

IUPAC Nomenclature and Synonyms

Myristic acid vinyl ester is systematically named ethenyl tetradecanoate. Its nomenclature reflects the esterification of tetradecanoic acid (myristic acid) with vinyl alcohol. Key synonyms include:

  • Vinyl myristate
  • Tetradecanoic acid vinyl ester
  • Ethenyl tetradecanoate
PropertyValueSource
CAS Registry Number5809-91-6
Molecular FormulaC₁₆H₃₀O₂
Molecular Weight254.41 g/mol
IUPAC NameEthenyl tetradecanoate

Structural and Functional Features

The compound consists of a 14-carbon saturated fatty acid chain (myristic acid) esterified to a vinyl group (CH₂=CH-O-). This structure imparts unique reactivity, particularly in polymerization reactions where the vinyl group participates in radical-mediated processes. The ester linkage enhances stability and compatibility in formulations, while the long alkyl chain contributes hydrophobic properties.

Historical Development and Industrial Relevance

Synthesis and Early Applications

Myristic acid vinyl ester was synthesized as part of efforts to develop esters with tailored physicochemical properties. Its industrial relevance emerged in the mid-20th century, driven by advancements in polymer chemistry. Key milestones include:

  • Polymerization applications: Utilized as a monomer in reversible addition-fragmentation chain transfer (RAFT) polymerization to produce poly(vinyl esters) with controlled molecular weights.
  • Cosmetic formulations: Incorporated as an emollient to enhance skin texture and moisture retention.
  • Stabilization innovations: Stabilized with monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage.

Modern Industrial Applications

The compound’s versatility spans multiple sectors:

IndustryApplicationKey Advantages
PolymersProduction of flexible coatings and adhesivesEnhances durability and flexibility
CosmeticsEmollient in skincare productsImproves texture and moisture retention
Specialty ChemicalsPlasticizers and lubricantsLow toxicity and thermal stability

Recent developments highlight its role in vinyl ester resins, where it contributes to corrosion-resistant coatings and composites.

Structural Characteristics and Isomeric Forms

Molecular Structure and Isomerism

Myristic acid vinyl ester exists as a single structural isomer due to the absence of stereogenic centers or branching in its linear chain. The vinyl group’s planar geometry ensures minimal steric hindrance, facilitating polymerization.

PropertyValueSource
Density0.87 g/cm³
Boiling Point148°C (at 4.8 mmHg)
Refractive Index1.44–1.445

Spectroscopic and Physical Data

Critical spectroscopic features include:

  • ¹H NMR: Peaks at δ 7.28 (vinyl protons), δ 4.55–4.87 (ester oxygen-bound CH₂), and δ 1.26–0.89 (alkyl chain protons).
  • IR Spectrum: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C stretch).

XLogP3

6.8

UNII

M40OUQ8I6U

Other CAS

5809-91-6

Wikipedia

Vinyl myristate

Dates

Modify: 2023-08-16

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